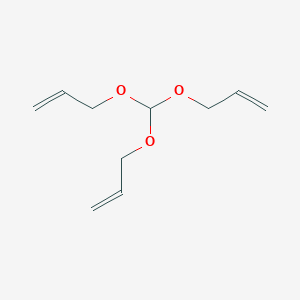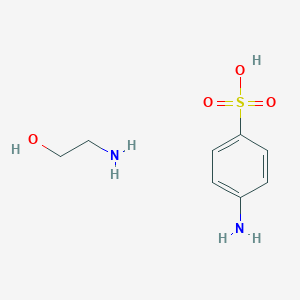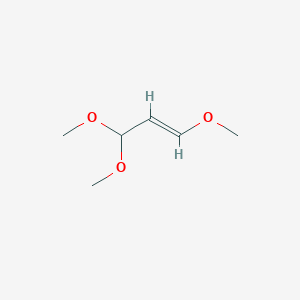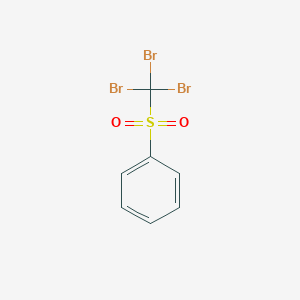
三溴甲基苯基砜
描述
Tribromomethylphenylsulfone (TBMPS) is a synthetic compound of the sulfone family that has been used in various scientific applications due to its unique properties. It is a stable, non-volatile, and non-toxic compound that is insoluble in water, but soluble in organic solvents and has a low vapor pressure. TBMPS has been used in a wide range of applications, such as chemical synthesis, drug delivery, and catalysis.
科学研究应用
杀虫活性
三溴甲基苯基砜已被研究作为一种新型杀虫剂的潜在用途。 该化合物的衍生物在控制影响作物的害虫方面已显示出令人鼓舞的结果 。三溴甲基磺酰基的存在是许多活性除草剂和杀菌剂的共同特征,使其成为开发新型杀虫剂的宝贵目标。
有机合成
该化合物在合成各种芳香族化合物中用作前体。 它已被用于从 4-氯代苯硫酚或 4-卤代苯基甲基砜出发,通过合成路线获得衍生物 。这些衍生物对于开发具有特定所需性质的新材料和化学品非常重要。
药物研究
在药物研究中,三溴甲基苯基砜衍生物因其生物活性而被探索。 这些化合物中存在的卤代甲基磺酰基部分与一些硝基苯胺和苯并咪唑衍生物的有利效果相关,这些衍生物以其除草和杀菌活性而闻名 。
分析化学
该化合物用于分析化学,特别是在开发新的分析方法方面。 它可以是合成新型配体和聚合物的组成部分,这些配体和聚合物有助于分离和鉴定各种化学物质 。
材料科学
三溴甲基苯基砜可以为材料科学领域做出贡献,特别是在创建基于荧光的材料方面。 这些材料对于各种技术至关重要,例如分析、成像和传感应用 。
生物化学
在生物化学中,该化合物的衍生物用于研究酶反应和抑制。 三溴甲基磺酰基可以作为封端基团或探针来了解酶和其他生物分子的作用机制 。
作用机制
Target of Action
It’s known that the compound has potential pesticidal activity , suggesting that its targets could be specific enzymes or proteins in pests that are crucial for their survival.
Mode of Action
The compound is a derivative of nitroaniline, nitrophenylhydrazine, diphenyl ether, and benzimidazole . These derivatives are known to interact with their targets, leading to changes that can inhibit the growth or survival of pests .
生化分析
Biochemical Properties
Phenyl tribromomethyl sulfone plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with halogenmethylsulfonyl groups, which are incorporated in numerous active herbicides and fungicides . These interactions often involve the cleavage of bromine atoms, which can lead to the formation of reactive intermediates that can further interact with other biomolecules . The nature of these interactions can vary, but they often involve covalent bonding or the formation of transient complexes.
Cellular Effects
Phenyl tribromomethyl sulfone has been shown to affect various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of phenyl tribromomethyl sulfone have been reported to exhibit pesticidal activity, which suggests that they can interfere with essential cellular processes in pests . These effects can include the disruption of cell division, inhibition of enzyme activity, and alteration of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of phenyl tribromomethyl sulfone involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, phenyl tribromomethyl sulfone can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl tribromomethyl sulfone can change over time. The compound’s stability and degradation are important factors to consider. Phenyl tribromomethyl sulfone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of phenyl tribromomethyl sulfone can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and even toxicity . For example, high doses of phenyl tribromomethyl sulfone have been associated with adverse effects such as enzyme inhibition, disruption of metabolic pathways, and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Phenyl tribromomethyl sulfone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, the compound can interact with enzymes involved in the detoxification of reactive intermediates, leading to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
Within cells and tissues, phenyl tribromomethyl sulfone is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, phenyl tribromomethyl sulfone may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of phenyl tribromomethyl sulfone can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, phenyl tribromomethyl sulfone may accumulate in the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression. Alternatively, it may localize to the mitochondria, affecting cellular respiration and energy production.
属性
IUPAC Name |
tribromomethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWMSEANWMWMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066147 | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17025-47-7 | |
| Record name | Tribromomethyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17025-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromomethyl phenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017025477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [(tribromomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(tribromomethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOMETHYL PHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENW2NDZ2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenyl tribromomethyl sulfone contribute to the development of new pesticides?
A1: Phenyl tribromomethyl sulfone serves as a versatile precursor for synthesizing various derivatives with potential pesticidal activity. [] The presence of a tribromomethyl group, often found in active herbicides and fungicides, contributes to its biological activity. Researchers can modify the phenyl ring of phenyl tribromomethyl sulfone through reactions like nitration and subsequent SNAr reactions with ammonia, amines, hydrazines, and phenolates. [] These modifications generate a diverse range of derivatives, expanding the possibilities for discovering new and effective pesticides.
Q2: What are the potential applications of phenyl tribromomethyl sulfone beyond pesticide development?
A2: Research indicates that phenyl tribromomethyl sulfone shows promise in developing negative-tone photosensitive polyimides (PSPI). [] When incorporated into a poly(acrylate amic acid) system alongside photoinitiators and crosslinkers, phenyl tribromomethyl sulfone acts as a photosensitizer. [] This property allows for the creation of patterns with high resolution upon UV exposure, making it valuable for microelectronics and other applications requiring precise patterning.
Q3: Are there any known synthetic routes for phenyl tribromomethyl sulfone?
A3: Yes, there are multiple ways to synthesize phenyl tribromomethyl sulfone. Researchers have successfully synthesized it through three distinct routes, with 4-chlorothiophenol or 4-halogenphenyl methyl sulfone as starting materials. [] This flexibility in synthesis allows for adaptability based on available resources and desired scale of production.
Q4: Can you elaborate on the use of phenyl tribromomethyl sulfone in homolytic reactions?
A4: Phenyl tribromomethyl sulfone participates in homolytic reactions with olefins. [, ] This area of study investigates the reactivity of the compound and its potential in generating new molecules through radical-based mechanisms. Further research in this area could unlock novel applications for phenyl tribromomethyl sulfone in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



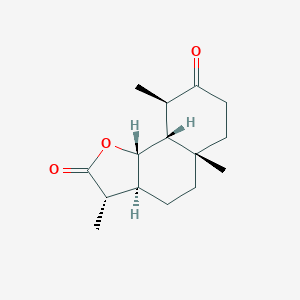
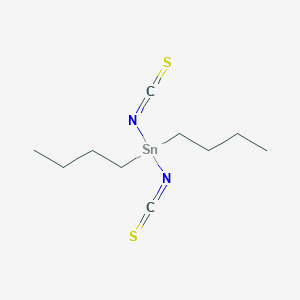
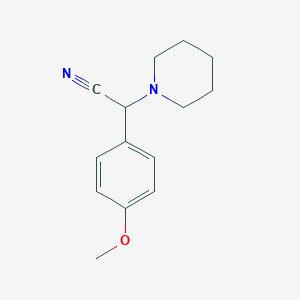
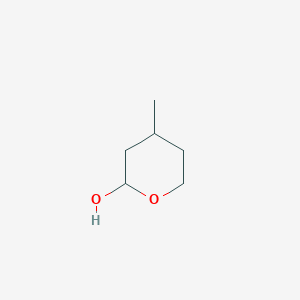
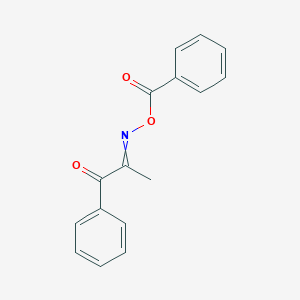
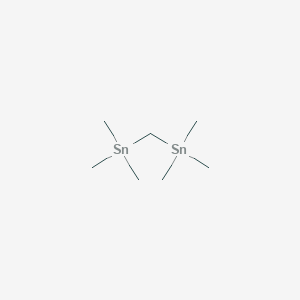
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
